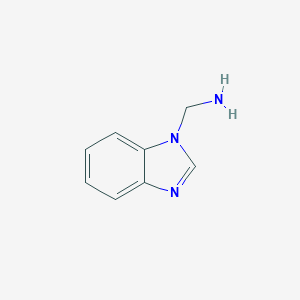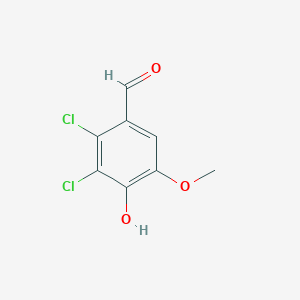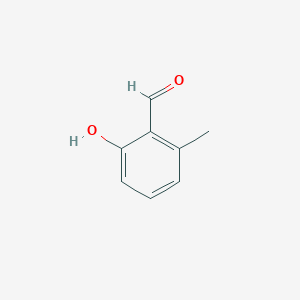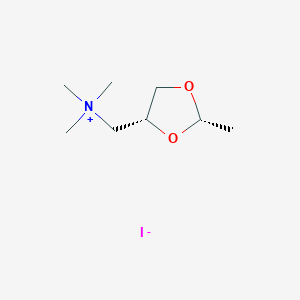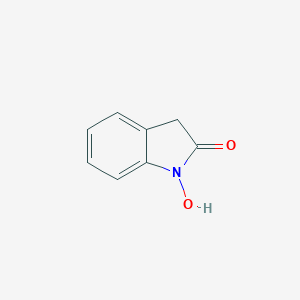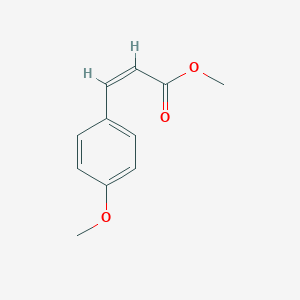
5-Chloro-1-(4-fluorophenyl)-1-oxopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular structure. In the case of the compound 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, the synthesis process included refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. This method allowed for the successful creation of the target compound, which was then characterized using NMR, IR, and Mass spectral studies. The structure was further confirmed by single crystal X-ray diffraction studies, which indicated that the compound crystallizes in the monoclinic system with specific lattice parameters .
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its physical and chemical properties, as well as its potential biological activity. For the synthesized compound mentioned above, single crystal X-ray diffraction studies provided detailed information about its molecular geometry. The compound was found to belong to the monoclinic crystal system, with precise lattice parameters measured. These structural details are essential for understanding how the compound interacts at the molecular level, particularly when considering its biological activity .
Chemical Reactions Analysis
Chemical reactions involving the compound of interest can reveal its reactivity and potential applications. Although the provided data does not detail specific chemical reactions involving 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, the related compound synthesized in paper was tested for various biological activities, which implies that it may undergo certain reactions with biological targets. The compound exhibited significant anti-tuberculosis activity and antimicrobial properties, suggesting that it reacts effectively with biological molecules, such as the InhA protein in the case of tuberculosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The compound synthesized in paper was characterized by various spectroscopic techniques, which are indicative of its physical and chemical nature. The biological activity tests also provide indirect information about its chemical properties, such as its ability to interact with biological molecules. The compound showed remarkable anti-tuberculosis activity and superior antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than the standard, indicating its potent chemical nature .
In another study, the compound 1-(2-Methyl-3-benzothiophene)-2-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]perfluorocyclopentene exhibited photochromic properties, changing color upon UV irradiation due to a structural transformation. This behavior is a physical property that can be exploited in various applications, such as optical storage devices. The compound also displayed fluorescence switching, which is a valuable chemical property for developing fluorescent probes or sensors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
5-Chloro-1-(4-fluorophenyl)-1-oxopentane is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis and chemical properties have been a subject of research, focusing on optimizing reaction conditions and analyzing the molecular structure and reactivity. For example, its use in the synthesis of sertindole, a neuroleptic medication, involves optimizing the Ullmann reaction to improve yield and reproducibility, demonstrating the compound's role in developing pharmaceuticals with economical and high-purity production methods (Li, Ma, & Yu, 2011).
Antimicrobial Applications
Research has extended into the antimicrobial properties of derivatives synthesized from 5-Chloro-1-(4-fluorophenyl)-1-oxopentane. For instance, certain derivatives have shown promising results against a broad panel of bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. The effectiveness of these compounds is often attributed to the presence of fluorine atoms, which enhance their antimicrobial potency (Parikh & Joshi, 2014).
Advanced Materials Development
The compound's derivatives also find applications in the development of advanced materials, such as polymers with high thermal stability. For example, the synthesis of poly(aryl ether)s using a monomer derived from 5-Chloro-1-(4-fluorophenyl)-1-oxopentane showcases the compound's utility in creating materials with desirable physical properties for industrial applications (Pimpha, Tantayanon, & Harris, 2004).
Pharmaceutical Intermediates
In pharmaceutical research, 5-Chloro-1-(4-fluorophenyl)-1-oxopentane serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. Its role in synthesizing ezetimibe intermediates, used to lower cholesterol levels, exemplifies its significance in creating medically relevant compounds through enzymatic processes, offering a high conversion rate and purity (Liu et al., 2017).
Eigenschaften
IUPAC Name |
5-chloro-1-(4-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAKAFQJJSSKJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505680 |
Source


|
| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluorophenyl)-1-oxopentane | |
CAS RN |
17135-46-5 |
Source


|
| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

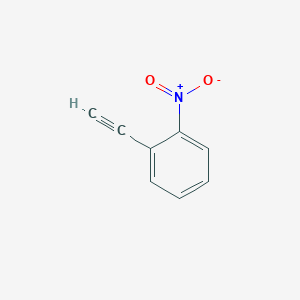
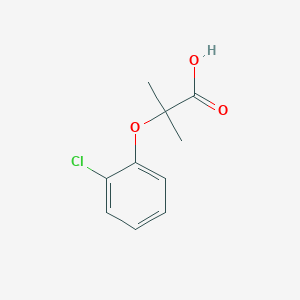
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
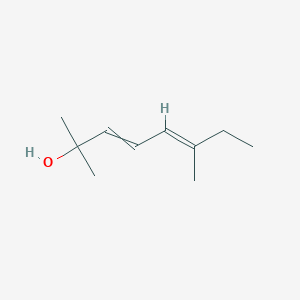
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
